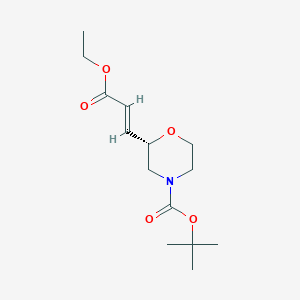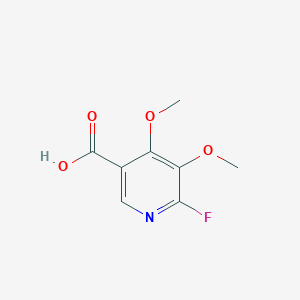
6-Fluoro-4,5-dimethoxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4,5-dimethoxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and methoxy groups at the 4th and 5th positions on the nicotinic acid ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,5-dimethoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable nicotinic acid derivative followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4,5-dimethoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
6-Fluoro-4,5-dimethoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its enhanced stability and bioavailability.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4,5-dimethoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-4-hydroxy-2-methylquinoline
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
- 5-Fluoroquinoline
Uniqueness
6-Fluoro-4,5-dimethoxynicotinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8FNO4 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
6-fluoro-4,5-dimethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-4(8(11)12)3-10-7(9)6(5)14-2/h3H,1-2H3,(H,11,12) |
Clé InChI |
PKDMCDPGPOXWLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1C(=O)O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14044992.png)
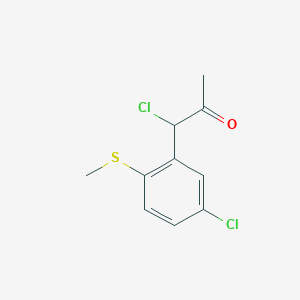
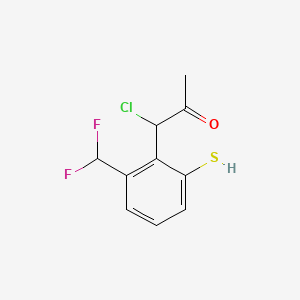
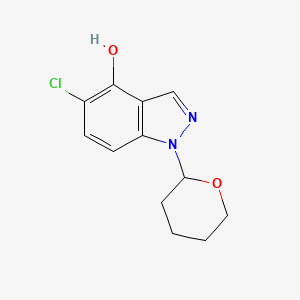

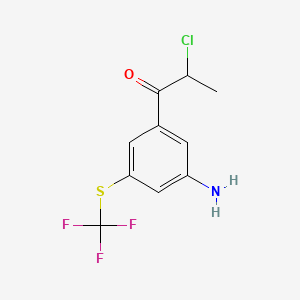
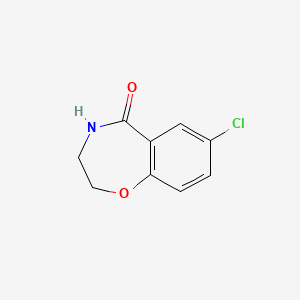
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)


![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)

